Home > Products > Screening Compounds P21132 > 2-(Pyrrolidin-3-ylmethyl)pyrimidine
2-(Pyrrolidin-3-ylmethyl)pyrimidine - 1316224-83-5

2-(Pyrrolidin-3-ylmethyl)pyrimidine

Catalog Number: EVT-1689024
CAS Number: 1316224-83-5
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(Pyrrolidin-3-ylmethyl)pyrimidine is a chemical compound characterized by the presence of both a pyrimidine ring and a pyrrolidine moiety. The molecular formula for this compound is C10H15N3C_{10}H_{15}N_3, with a molecular weight of approximately 177.25 g/mol. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications in drug development.

Source

The compound can be synthesized through various methods, often involving reactions between pyrimidine derivatives and pyrrolidine or its derivatives. Its structural characteristics make it a valuable intermediate in the synthesis of more complex organic molecules.

Classification

2-(Pyrrolidin-3-ylmethyl)pyrimidine falls under the category of heterocyclic compounds, specifically those containing nitrogen in their rings. It is classified as an amine due to the presence of the pyrrolidine nitrogen atom.

Synthesis Analysis

Methods

The synthesis of 2-(Pyrrolidin-3-ylmethyl)pyrimidine typically involves nucleophilic substitution reactions where a pyrrolidine derivative reacts with a suitable pyrimidine precursor. Commonly used starting materials include pyridine derivatives and alkyl halides or other electrophiles.

Technical Details

  1. Starting Materials: Pyrimidine derivatives (e.g., 2-amino-pyrimidines) and pyrrolidine.
  2. Reaction Conditions: The reaction often requires a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic attack.
  3. Industrial Methods: In industrial settings, continuous flow reactors may be employed to enhance yield and efficiency, utilizing automated systems for reagent addition.
Molecular Structure Analysis

Structure

The structure of 2-(Pyrrolidin-3-ylmethyl)pyrimidine consists of a pyrimidine ring substituted with a pyrrolidine moiety at the 2-position.

Data

  • Molecular Formula: C10H15N3C_{10}H_{15}N_3
  • Molecular Weight: 177.25 g/mol
  • Key Functional Groups: Pyrimidine ring, pyrrolidine ring.
Chemical Reactions Analysis

Reactions

2-(Pyrrolidin-3-ylmethyl)pyrimidine can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized, particularly at the pyrrolidine ring, resulting in N-oxide derivatives.
  2. Reduction: Reduction reactions may target the pyrimidine or pyrrolidine rings, leading to saturated derivatives.
  3. Substitution: The amine group can participate in nucleophilic substitutions, allowing for further functionalization.

Technical Details

Common reagents include:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Palladium on carbon as a catalyst for hydrogenation.
  • Substitution: Halogenated compounds in the presence of bases.
Mechanism of Action

The mechanism of action for 2-(Pyrrolidin-3-ylmethyl)pyrimidine involves its interaction with biological targets such as enzymes or receptors. Upon binding to these targets, it modulates their activity, potentially leading to therapeutic effects. The precise pathways depend on the specific biological context and target interaction.

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Solubility: Generally soluble in polar solvents like ethanol and dimethyl sulfoxide.
  • Stability: Stable under standard laboratory conditions but may require protection from moisture and light.
Applications

Scientific Uses

  1. Medicinal Chemistry: Investigated for potential therapeutic applications, particularly in treating neurological disorders due to its ability to interact with specific receptors.
  2. Organic Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
  3. Biological Research: Explored for its role as a ligand in receptor binding studies, contributing to drug discovery efforts.
Introduction to Structural and Pharmacological Significance

Structural Analogues in Privileged Heterocyclic Scaffolds

The pyrrolidinyl-pyrimidine scaffold, exemplified by 2-(Pyrrolidin-3-ylmethyl)pyrimidine (C₉H₁₃N₃), represents a privileged chemotype in medicinal chemistry due to its versatile three-dimensional pharmacophore. Its structure combines two nitrogen-containing heterocycles: a planar pyrimidine ring and a stereochemically defined pyrrolidine ring. This hybrid architecture enables diverse binding interactions with biological targets. Structural analogues like N-(2-pyrrolidin-3-ylethyl)pyrimidin-2-amine (C₁₀H₁₆N₄) extend the methylene linker to an ethylene bridge, enhancing conformational flexibility for optimized target engagement [2]. Similarly, 2-(Pyrrolidin-3-ylthio)pyrimidine (C₈H₁₁N₃S) replaces the methylene group with a thioether linkage, introducing enhanced electronic properties and hydrogen bonding capabilities [5].

The pyrimidine ring commonly features substitutions at positions 2, 4, and 5, which profoundly influence physicochemical properties. For instance, N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine incorporates a bulky cycloheptyl group via an aminomethyl linker at C5, significantly increasing lipophilicity (LogP=0.93) and molecular weight (274.40 g/mol) compared to simpler analogues . This modification demonstrates how strategic substitutions can tailor steric and electronic parameters for specific target niches. The spirocyclic derivatives synthesized via 1,3-dipolar cycloadditions further illustrate scaffold diversity, generating complex polycyclic systems like spiro-pyrrolidinothiazolopyrimidines that retain the core pyrrolidinyl-pyrimidine motif while adding three-dimensional complexity [8].

Table 1: Structural Diversity in Pyrrolidinyl-Pyrimidine Analogues

CompoundMolecular FormulaKey Structural VariationMolecular Weight (g/mol)Pharmacophore Features
2-(Pyrrolidin-3-ylmethyl)pyrimidineC₉H₁₃N₃Direct methylene linker163.22Basic pyrrolidine N, planar pyrimidine
N-(2-pyrrolidin-3-ylethyl)pyrimidin-2-amineC₁₀H₁₆N₄Ethylene linker, exocyclic amine192.26Extended conformation, dual H-bond donors
2-(Pyrrolidin-3-ylthio)pyrimidineC₈H₁₁N₃SThioether linker181.26Polarizable sulfur, reduced basicity
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamineC₁₆H₂₆N₄C5-aminomethyl with cycloheptyl group274.40High lipophilicity, steric bulk

Role in Targeted Kinase Inhibition and Multi-Receptor Modulation

The pyrrolidinyl-pyrimidine core demonstrates remarkable polypharmacology, acting as a versatile scaffold for both kinase inhibition and GPCR modulation. In kinase targeting, the pyrimidine nitrogen atoms form critical hydrogen bonds with hinge region residues. For example, N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine exhibits structural similarity to CDK9 inhibitors, where the planar pyrimidine occupies the ATP-binding pocket while the pyrrolidine and cycloheptyl groups extend into hydrophobic regions [6]. This binding mode is conserved across kinases, explaining the scaffold's prevalence in oncology drug discovery.

Beyond kinases, pyrrolidinyl-pyrimidines serve as privileged scaffolds for receptor modulation. The pyrrolidine nitrogen's basicity (pKₐ ~10-11) enables salt bridge formation with aspartate residues in Class A GPCRs. Notably, pyrimidinyl biphenylureas function as negative allosteric modulators of cannabinoid receptor CB1 (KB = 54.3–416.6 nM), where the pyrrolidine ring engages subpockets through hydrophobic interactions . Similarly, thienopyrimidine-6-carboxamides structurally related to pyrrolidinyl-pyrimidine hybrids demonstrate potent sirtuin modulation (SIRT1-3), implicating this chemotype in epigenetic regulation [6]. The molecular weight range of 180–300 g/mol and moderate lipophilicity (cLogP 1.0–3.0) in these analogues optimally balance target affinity and cell permeability.

Table 2: Biological Targets of Pyrrolidinyl-Pyrimidine Analogues

Target ClassSpecific TargetCompound ExampleKey Structural DeterminantsReported Activity
KinasesCDK9N-(Piperidin-3-yl)pyrimidine-5-carboxamides*C5-carboxamide, basic amineIC₅₀ <100 nM [4]
Epigenetic RegulatorsSIRT1-3Thieno[3,2-d]pyrimidine-6-carboxamides*Fused thienopyrimidine, carboxamideSubmicromolar modulation [6]
GPCRs (Allosteric)Cannabinoid CB1Pyrimidinyl biphenylureasBiphenyl linker, pyrrolidine substituentKB 54.3–416.6 nM
Metabolic EnzymesReninN-(Piperidin-3-yl)pyrimidine-5-carboxamidesC2-substitution, P1' pocket extensionnanomolar IC₅₀ [4]

*Structurally analogous chemotypes sharing core binding motifs with pyrrolidinyl-pyrimidines

Historical Development of Pyrrolidinyl-Pyrimidine Hybrids in Drug Discovery

The evolution of pyrrolidinyl-pyrimidine hybrids traces back to early explorations of pyrimidine derivatives as nucleotide mimics. First-generation compounds featured simple alkylamino substitutions (1980s-1990s), but limited spatial diversity constrained target scope. The strategic incorporation of the pyrrolidine ring in the 2000s marked a turning point, enabling three-dimensional vectorality for engaging allosteric sites. Seminal work on pyrimidinyl biphenylureas established the critical role of the pyrrolidine nitrogen in CB1 allosteric modulation (KB optimization from 416.6 nM to 54.3 nM) . Concurrently, synthetic methodology advances enabled stereoselective construction of chiral pyrrolidinyl centers, crucial for selective target interaction.

The 2010s witnessed scaffold hopping innovations, exemplified by the design of thieno[3,2-d]pyrimidine-6-carboxamides (epigenetic modulators) and N-(piperidin-3-yl)pyrimidine-5-carboxamides (renin inhibitors) [4] [6]. These retained the core hydrogen-bonding topology of pyrrolidinyl-pyrimidines while improving metabolic stability. Modern developments focus on spirocyclic and fused systems, such as spiropyrrolidinothiazolopyrimidines synthesized via 1,3-dipolar cycloadditions [8]. These architecturally complex derivatives exhibit enhanced selectivity profiles against cancer cell lines (>2× potency of sorafenib in M-Hela models), demonstrating the scaffold's ongoing potential [8]. The chronological optimization of this chemotype reflects a broader trend in drug discovery: from planar heterocycles towards three-dimensionally constrained, stereodefined architectures with improved target discrimination.

Table 3: Milestones in Pyrrolidinyl-Pyrimidine Hybrid Development

EraKey InnovationRepresentative CompoundTherapeutic AdvanceSynthetic Method
1990sSimple alkylamino pyrimidines2-(Methylamino)pyrimidineNucleotide analogue designNucleophilic amination
Early 2000sPyrrolidine ring incorporation2-(Pyrrolidin-3-yl)pyrimidineGPCR modulation capabilityReductive amination
2010sHybrid scaffolds with carboxamidesN-(Piperidin-3-yl)pyrimidine-5-carboxamideRenin inhibition (nanomolar IC₅₀) [4]Suzuki coupling, amidation
2020sSpirocyclic derivatives via cycloadditionSpiropyrrolidinothiazolo[3,2-a]pyrimidineAnti-cancer activity enhancement [8]1,3-Dipolar cycloaddition

The scaffold's historical trajectory demonstrates three key evolutionary patterns: (1) Progressive steric elaboration from C2-substituted pyrimidines to C5/C6-disubstituted derivatives; (2) Strategic replacement of metabolically labile groups (e.g., methyl → cyclopropyl → cycloheptyl) ; (3) Integration of stereochemical complexity through chiral pyrrolidine centers. These innovations collectively address early limitations while expanding the chemotype's applicability across target classes, cementing its status as a versatile pharmacophoric template in contemporary drug design.

Properties

CAS Number

1316224-83-5

Product Name

2-(Pyrrolidin-3-ylmethyl)pyrimidine

IUPAC Name

2-(pyrrolidin-3-ylmethyl)pyrimidine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-3-11-9(12-4-1)6-8-2-5-10-7-8/h1,3-4,8,10H,2,5-7H2

InChI Key

JOTVARMUVBKFSM-UHFFFAOYSA-N

SMILES

C1CNCC1CC2=NC=CC=N2

Canonical SMILES

C1CNCC1CC2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.